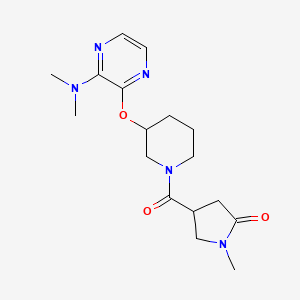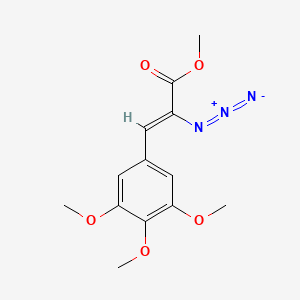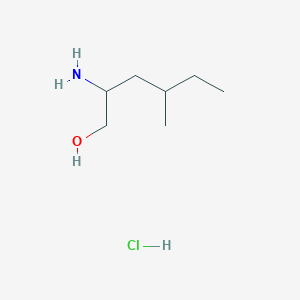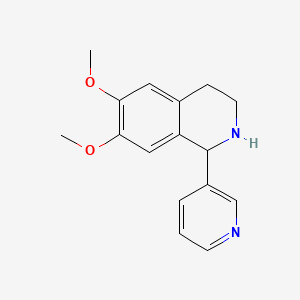
4-bromo-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods, and its application in scientific research has been explored extensively.
作用機序
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or signaling pathways that are involved in disease progression. It may also interact with specific receptors in the body, leading to a cascade of downstream effects that result in the observed biological activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal tool compound for studying the biological mechanisms of various diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and hinder its widespread use in research.
将来の方向性
There are several future directions for the research on 4-bromo-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, the synthesis method of this compound can be optimized to improve its availability and reduce its cost, making it more accessible to researchers.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases and improve our understanding of the biological mechanisms involved.
合成法
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-3-nitropyrazole with isobutyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then treated with sodium hydride and 2,2,2-trifluoroethyl bromide to obtain the final product.
科学的研究の応用
4-bromo-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used extensively in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound for studying the biological mechanisms of these diseases.
特性
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-7(2)4-17-5-9-8(11)3-16(15-9)6-10(12,13)14/h3,7H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKUWOFJOYDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2960360.png)

![2-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2960364.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2960365.png)
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2960370.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2960371.png)